

An In-depth Technical Guide to TMP-153: A Potent ACAT Inhibitor

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This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **TMP-153**, a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ACAT inhibition, particularly in the context of atherosclerosis and hypercholesterolemia.

Chemical Structure and Properties

TMP-153, with the IUPAC name N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolinyl]-N'-(2,4-difluorophenyl)-urea, is a quinolyl derivative.[1][2] Its structure is characterized by a central urea linkage connecting a substituted quinoline moiety and a difluorophenyl group.

Table 1: Chemical and Physical Properties of TMP-153



Property	Value	Reference(s)	
IUPAC Name	N-[4-(2-chlorophenyl)-6,7- dimethyl-3-quinolinyl]-N'-(2,4- difluorophenyl)-urea	[1][2]	
Molecular Formula	C24H18CIF2N3O	[3]	
Molecular Weight	437.87 g/mol	[3]	
CAS Number	128831-46-9	[3]	
Appearance	Powder	[4]	
Purity	≥98%		

Pharmacological Properties and Mechanism of Action

TMP-153 is an orally active and potent inhibitor of both hepatic and intestinal ACAT.[4] ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage or for packaging into lipoproteins. By inhibiting ACAT, **TMP-153** effectively blocks this process, leading to a reduction in cholesterol absorption from the intestine and decreased secretion of cholesterol-rich lipoproteins from the liver.

The primary mechanism of action of **TMP-153** is the non-competitive inhibition of ACAT.[5] This inhibition leads to a decrease in the levels of esterified cholesterol and an increase in unesterified cholesterol within hepatic cells.[6] This alteration in intracellular cholesterol homeostasis is believed to upregulate LDL receptors, leading to increased clearance of LDL-cholesterol from the plasma.[6]

Table 2: In Vitro and In Vivo Activity of TMP-153

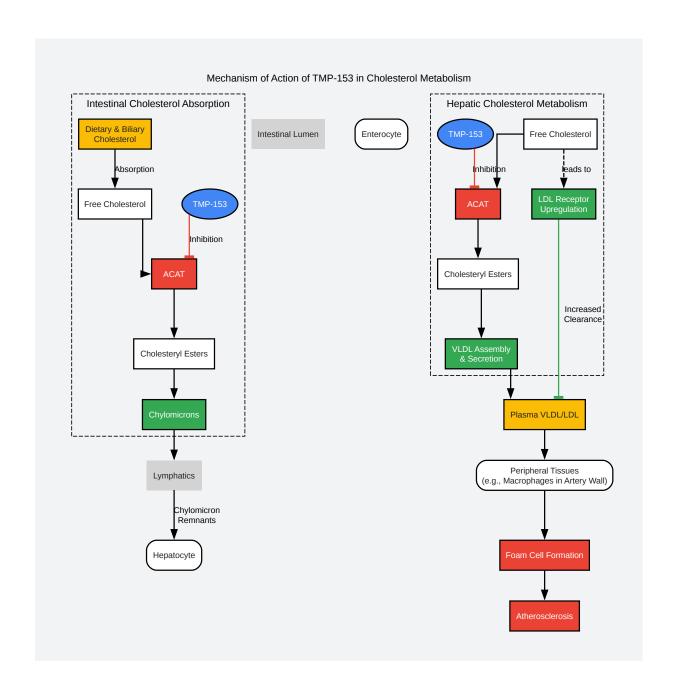


Assay	System	IC50 / ED50	Reference(s)
ACAT Inhibition	Hepatic and intestinal ACAT from various animals	~ 5-10 nM	[5]
Intestinal ACAT from Golden hamsters	2.3 nM	[5]	
Cholesterol Esterification Inhibition	Human colonic adenocarcinoma cells (LS180)	150 nM	[5]
Human hepatoma cells (HepG2)	330 nM	[5]	
Plasma Cholesterol Reduction	Rats (cholesterol-fed)	ED50 = 0.25 mg/kg/day	[5]
Golden hamsters (stock diet)	$ED_{50} = 0.81$ mg/kg/day	[5]	
Golden hamsters (cholesterol-fed)	$ED_{50} = 8.01$ mg/kg/day	[5]	_

Signaling Pathway in Atherosclerosis

Atherosclerosis is a complex disease characterized by the buildup of plaques in arteries, which are rich in cholesterol. By inhibiting ACAT, **TMP-153** intervenes in a key process of lipid accumulation within the arterial wall. The following diagram illustrates the proposed mechanism of action of **TMP-153** in the context of atherosclerosis.





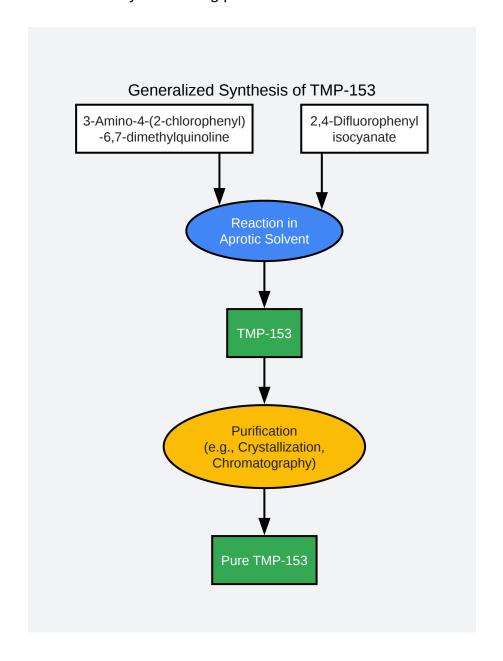
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Caption: **TMP-153** inhibits ACAT in the intestine and liver.



Experimental Protocols Generalized Synthesis of TMP-153

While the specific, detailed synthesis protocol for **TMP-153** is proprietary, a general synthesis can be conceptualized based on the formation of urea compounds. The synthesis would likely involve the reaction of an appropriately substituted quinoline amine with a difluorophenyl isocyanate or a related carbonyl-containing precursor.



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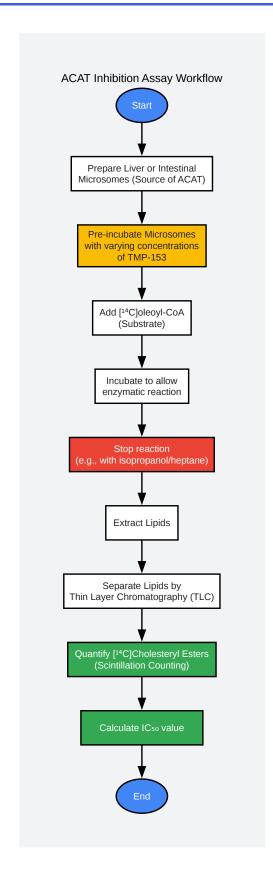
Caption: A plausible synthetic route to TMP-153.



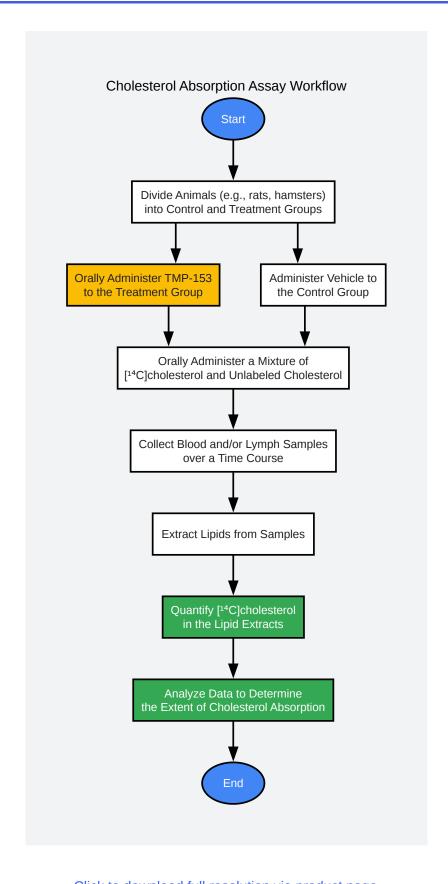
In Vitro ACAT Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of **TMP-153** on ACAT.









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